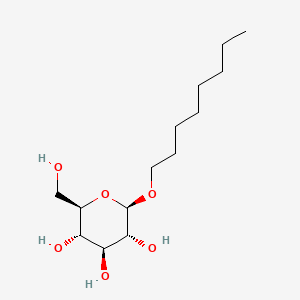![molecular formula C16H20N2O2 B1149474 N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide CAS No. 147621-55-4](/img/new.no-structure.jpg)
N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is structurally characterized by the presence of a methoxy group at the 5-position of the indole ring and a cyclobutylcarboxamide group attached to the ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide typically involves the acylation of 5-methoxyindole with cyclobutylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Starting Materials: 5-methoxyindole, cyclobutylcarboxylic acid chloride, triethylamine.
Reaction Conditions: Anhydrous conditions, typically in a solvent like dichloromethane.
Procedure: The 5-methoxyindole is dissolved in dichloromethane, and triethylamine is added to the solution. Cyclobutylcarboxylic acid chloride is then added dropwise to the reaction mixture while maintaining the temperature at 0°C. The reaction mixture is stirred for several hours at room temperature, followed by workup and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 5-hydroxyindole derivatives.
Reduction: Formation of N-[2-(5-methoxyindol-3-yl)ethyl]cyclobutylamine.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter levels and affecting mood and behavior. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide can be compared with other similar compounds, such as:
Melatonin: A hormone that regulates sleep-wake cycles and has antioxidant properties.
5-Methoxytryptamine: A derivative of tryptamine with similar structural features and biological activities.
N-Acetyl-5-methoxytryptamine: Another derivative of tryptamine with potential therapeutic effects.
The uniqueness of this compound lies in its specific structural features, such as the cyclobutylcarboxamide group, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
147621-55-4 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272 |
Synonymes |
N-[2-(5-methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)


